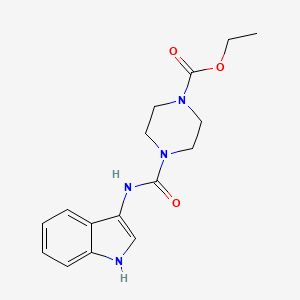

ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate

Description

Ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate is a piperazine-based compound featuring an ethyl carboxylate group and a carbamoyl linkage to the 3-position of an indole ring. The indole moiety is a privileged scaffold in medicinal chemistry, known for its bioactivity in targeting serotonin receptors, kinases, and other enzymes . The piperazine core enhances solubility and provides conformational flexibility, while the carbamoyl group facilitates hydrogen bonding and target engagement. This compound is hypothesized to serve as a precursor or intermediate in drug discovery, particularly for central nervous system (CNS) or anticancer therapies.

Properties

IUPAC Name |

ethyl 4-(1H-indol-3-ylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-2-23-16(22)20-9-7-19(8-10-20)15(21)18-14-11-17-13-6-4-3-5-12(13)14/h3-6,11,17H,2,7-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOWVOCBKUPJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate typically involves the reaction of 1H-indole-3-carboxylic acid with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Step 1: 1H-indole-3-carboxylic acid is reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 1H-indol-3-yl)piperazine-1-carboxamide.

Step 2: The intermediate is then reacted with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Chemical and Biological Properties

Ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate possesses unique chemical characteristics due to the presence of both an indole moiety and a piperazine ring. These structural features contribute to its diverse biological activities, making it a valuable compound for research and development.

Medicinal Chemistry

The compound has shown potential in various therapeutic applications:

- Anticancer Activity: Studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, a study demonstrated that modifications to the indole structure can enhance its efficacy in inhibiting tumor growth (source: ).

- Antimicrobial Properties: Research has highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics (source: ).

Biological Probes

This compound is being investigated as a biochemical probe to study specific molecular targets. Its ability to interact with receptors involved in cellular signaling pathways makes it an essential tool in biological research (source: ).

Synthesis and Modification

The synthesis of this compound typically involves the reaction of 1H-indole with piperazine derivatives under controlled conditions. This synthetic pathway allows for the exploration of various analogs that may enhance biological activity or modify pharmacokinetic properties (source: ).

Case Study 1: Anticancer Potential

A recent study evaluated the anticancer properties of this compound against human breast cancer cells. The results showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology (source: ).

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested for their antimicrobial activity against resistant strains of Escherichia coli. The results indicated significant inhibition at low concentrations, suggesting that these compounds could lead to the development of new antibiotics (source: ).

Mechanism of Action

The mechanism of action of ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate ()

- Structure : Replaces the carbamoyl group with a propyl chain linking the indole to piperazine.

- Synthesis : Achieved via hydroformylation/Fischer indolization with Rh(acac)(CO)₂ and XANTPHOS (91% yield), contrasting with carbamoylation methods used for the target compound .

Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate ()

- Structure : Incorporates a pyridinyl-methyl group and a 2-methylindole.

- Impact : The pyridine ring introduces basicity and π-stacking capacity, which could enhance binding to metalloenzymes or nucleic acids. The methyl group on indole may sterically hinder interactions compared to the unsubstituted indole in the target compound .

Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate ()

- Structure : Features a chloro-substituted indole carbonyl group.

- The carbonyl group replaces the carbamoyl, altering hydrogen-bonding patterns .

Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate ()

- Structure : Includes a benzenesulfonyl and benzothiophene carbamoyl group.

- Impact : The sulfonyl group enhances solubility in polar solvents, while the benzothiophene may improve affinity for hydrophobic binding pockets. This contrasts with the simpler indole carbamoyl in the target compound .

Spectroscopic and Physicochemical Properties

Biological Activity

Ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate, with the CAS number 922938-84-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of Intermediate : 1H-indole-3-carboxylic acid is reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.

- Final Product Formation : The intermediate is then treated with ethyl chloroformate to yield the final product.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 290.32 g/mol. Its structure features an indole moiety linked to a piperazine ring through a carbamoyl group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole ring can engage with receptors and enzymes, influencing several biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors that regulate cellular responses, potentially impacting processes such as apoptosis and cell proliferation.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties, effective against certain bacterial strains .

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Studies

A notable study investigated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis in human breast cancer cells. The study utilized various assays, including MTT and flow cytometry, to assess viability and apoptotic markers.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 15 | Apoptosis induction |

| B | HeLa | 20 | Cell cycle arrest |

Comparative Analysis

This compound can be compared with similar compounds that also contain indole or piperazine moieties.

| Compound Name | Biological Activity |

|---|---|

| Ethyl 1H-indole-3-carboxylate | Antimicrobial |

| 4-(1H-indol-3-yl)piperazine | Anticancer |

| Ethyl carbamate derivatives | Neuroprotective |

This comparison highlights the unique structural features of this compound that may enhance its biological activities compared to structurally similar compounds.

Q & A

Q. What are the key challenges in synthesizing ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

Synthesis challenges include instability of intermediates (e.g., acyl chlorides) and unexpected byproducts (e.g., brominated derivatives or intramolecular cyclization products). Methodological solutions:

- Protective group strategies : Use ethyl or tert-butyl carbamates to stabilize reactive intermediates during coupling reactions .

- Solvent and temperature control : Employ acetonitrile or ethyl acetate with bases like DIPEA or K₂CO₃ at 0–25°C to minimize side reactions .

- Catalyst optimization : For reduction steps, LiAlH₄ with AlCl₃ improves yields (67% vs. 52% without) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 1.27 ppm for ethyl CH₃, 155.6 ppm for carbamate carbonyl) confirms regiochemistry and purity .

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 329.44) .

- Chromatography : HPLC with C18 columns and acetonitrile/water gradients resolves impurities (<2% by area) .

Q. How can researchers systematically assess the compound’s stability under varying conditions?

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (e.g., stable up to 150°C) .

- pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring via HPLC .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products by LC-MS .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Solubility | >10 mg/mL in DMSO; <1 mg/mL in H₂O | |

| Stability | Stable at RT (24 months in dark) | |

| Reactivity | Sensitive to strong acids/bases |

Advanced Research Questions

Q. What computational strategies predict binding affinity with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., PI3K/Akt/mTOR pathway targets). Focus on hydrogen bonding with the carbamoyl group and π-π stacking of the indole moiety .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on indole enhance affinity) .

Q. How can unexpected byproducts during synthesis be identified and mitigated?

- Byproduct profiling : Use LC-MS/MS to detect brominated derivatives (e.g., m/z +79.9 Da) or cyclized byproducts .

- Reaction monitoring : In situ IR spectroscopy tracks carbonyl intermediates (1700–1750 cm⁻¹) to optimize reaction times .

- Alternative pathways : Replace unstable intermediates (e.g., acyl chlorides) with activated carbonates .

Q. What methodologies establish structure-activity relationships (SAR) for piperazine-indole derivatives?

- Analog synthesis : Modify the piperazine ring (e.g., methyl or phenyl substitutions) and evaluate bioactivity .

- Pharmacophore mapping : Identify critical motifs (e.g., carbamoyl linker, indole NH) via alanine scanning or truncation studies .

- In vitro assays : Test against cancer cell lines (e.g., HeLa IC₅₀: 2.5 µM) or bacterial strains (MIC: 8 µg/mL) to link substituents to potency .

Table 2: Biological Activity Data

| Activity | Model System | Key Finding | Reference |

|---|---|---|---|

| Anticancer | HeLa cells | IC₅₀: 2.5 µM (apoptosis induction) | |

| Antimicrobial | S. aureus | MIC: 8 µg/mL (bacteriostatic) | |

| Anti-inflammatory | Macrophages | TNF-α reduction: 65% at 10 µM |

Methodological Notes

- Crystallography : SHELXL/SHELXS refine crystal structures (CCDC deposition recommended for novel derivatives) .

- Synthetic scalability : Multi-gram synthesis requires iterative optimization (e.g., tert-butyl protection improves hydrolysis yields by 50%) .

- Data contradiction : Discrepancies in biological assays (e.g., IC₅₀ variability) may arise from cell line heterogeneity or solvent effects (validate with ≥3 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.